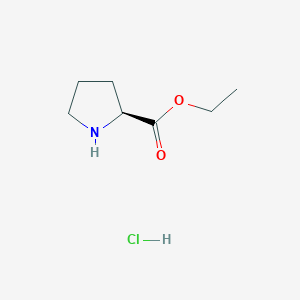

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJGQVVONTYHLT-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186928 | |

| Record name | Ethyl L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33305-75-8 | |

| Record name | L-Proline, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-prolinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-prolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride chemical properties

An In-depth Technical Guide to (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride

Introduction

This compound is a chiral organic compound widely utilized as a versatile building block in synthetic organic chemistry and pharmaceutical research.[1] As a derivative of the naturally occurring amino acid (S)-proline, it provides a key stereocenter, making it an invaluable intermediate for the enantioselective synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[2][3] The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing comprehensive information on the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[4] Its key structural feature is a five-membered pyrrolidine ring derived from L-proline, with an ethyl ester group at the 2-position.[2] This specific stereochemistry is crucial for its application in asymmetric synthesis.

Structural and Identifying Information

| Property | Value |

| IUPAC Name | (2S)-ethyl pyrrolidine-2-carboxylate;hydrochloride |

| Synonyms | Ethyl L-prolinate hydrochloride, L-Proline ethyl ester HCl |

| CAS Number | 33305-75-8[5] |

| Molecular Formula | C₇H₁₄ClNO₂[2][5] |

| Molecular Weight | 179.65 g/mol [2][5] |

| Canonical SMILES | CCOC(=O)[C@H]1CCCN1.Cl |

| InChI Key | DUJGQVVONTYHLT-LJQANCHMSA-N |

Physicochemical Data

| Property | Value |

| Appearance | White to off-white solid/powder[4][6][7] |

| Purity | Typically ≥97%[5] |

| Solubility | The hydrochloride form enhances solubility in polar solvents such as water and alcohols.[2][4] |

| Storage | Store in a cool, well-ventilated place under an inert atmosphere.[6][7][8] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound is through the Fischer esterification of L-proline. This method is reliable and allows for the retention of the crucial stereochemistry at the alpha-carbon.

General Synthesis Protocol: Fischer Esterification of L-Proline

Objective: To synthesize this compound from L-proline and ethanol.

Reaction: L-Proline + Ethanol --(Acid Catalyst)--> this compound

Materials:

-

L-Proline

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether or other suitable non-polar solvent for precipitation/crystallization

Procedure:

-

Reaction Setup: A suspension of L-proline is prepared in an excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Acid Catalyst Addition: The flask is cooled in an ice bath. Thionyl chloride is added dropwise to the stirred suspension. Alternatively, dry HCl gas can be bubbled through the mixture. This in-situ generation of the acid catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.

-

Reaction: After the addition of the catalyst, the reaction mixture is heated to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting L-proline is fully consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol and volatile reagents are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often purified by recrystallization. The residue is dissolved in a minimal amount of hot ethanol and then precipitated by the addition of a non-polar solvent like diethyl ether. The mixture is cooled to induce crystallization.

-

Drying: The precipitated white solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacological properties.[9] this compound, as an enantiomerically pure proline derivative, is a critical starting material for numerous drugs.

-

Chiral Building Block: Its primary role is as a chiral synthon. The defined stereocenter is incorporated into the final drug molecule, which is often essential for its biological activity and specificity.[2]

-

Synthesis of APIs: It is an intermediate in the synthesis of a wide range of pharmaceuticals. The pyrrolidine ring can mimic peptide structures, making it useful in the development of peptidomimetic drugs like protease inhibitors.[2] It is also a precursor for neuromodulators and various heterocyclic compounds.[2][3]

-

Scaffold for Libraries: In drug discovery, it serves as a scaffold for creating libraries of compounds for high-throughput screening. The pyrrolidine nitrogen and the ester group provide two points for chemical modification, allowing for the generation of diverse molecular structures.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as harmful and an irritant.

Hazard Identification

-

Hazard Statements:

-

Signal Word: Warning[5]

Precautionary Measures and First Aid

| Precaution | Description |

| Handling | Use only in a well-ventilated area, such as a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12] Avoid breathing dust/fume/gas/mist/vapors/spray.[8] Wash hands thoroughly after handling.[12] |

| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10] |

| In case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8][12] If skin irritation occurs, get medical help.[10] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[11] Call a poison center or doctor if you feel unwell. |

| If Swallowed | Rinse mouth. Do NOT induce vomiting.[8] Call a poison center or doctor immediately. |

| Fire-fighting | Use CO₂, dry chemical, or foam to extinguish.[8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8] |

References

- 1. fuaij.com [fuaij.com]

- 2. Ethyl pyrrolidine-2-carboxylate hydrochloride (1569642-87-0) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

- 5. This compound [oakwoodchemical.com]

- 6. indiamart.com [indiamart.com]

- 7. (S)-2-Methylpyrrolidine-2-carboxylic acid (Hydrochloride) manufacturers and suppliers in india [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a key chiral building block in the development of various pharmaceuticals. This document details experimental protocols, presents quantitative data for comparison, and illustrates the synthetic workflows.

Introduction

This compound, also known as L-proline ethyl ester hydrochloride, is a versatile intermediate widely used in organic synthesis. Its significance lies in its role as a precursor for more complex molecules, particularly in the synthesis of peptide-based drugs and chiral ligands. The proline ring imparts conformational rigidity, which is often desirable in drug design to enhance binding affinity and selectivity to biological targets. This guide focuses on the prevalent and effective methods for its preparation, primarily through the esterification of L-proline.

Core Synthesis Pathway: Fischer Esterification of L-Proline

The most common and direct route to this compound is the Fischer esterification of L-proline with ethanol, catalyzed by a strong acid. The acid serves a dual purpose: it protonates the carboxylic acid to facilitate nucleophilic attack by ethanol and it forms the hydrochloride salt of the product, which aids in its isolation and stability. Two primary methods for introducing the acid catalyst are the use of hydrogen chloride gas and thionyl chloride.

Synthesis Workflow

The general workflow for the synthesis of this compound from L-proline is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols & Data

This section details the experimental procedures for the two primary methods of Fischer esterification and presents the available quantitative data for comparison.

Method 1: Esterification using Hydrogen Chloride Gas

This classic method involves bubbling dry hydrogen chloride gas through a suspension of L-proline in anhydrous ethanol.

Experimental Protocol:

-

Suspend L-proline in anhydrous ethanol in a suitable reaction vessel equipped with a gas inlet tube and a stirring mechanism.

-

Bubble dry hydrogen chloride gas through the suspension with continuous stirring. The reaction is typically exothermic, so cooling may be necessary to maintain the desired temperature.

-

After saturation with HCl, heat the reaction mixture to reflux for a specified period (e.g., 1 hour) to drive the esterification to completion.[1]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product, often as an oil or a semi-solid.[1]

-

To purify, dissolve the residue in a minimal amount of ethanol and precipitate the hydrochloride salt by adding a non-polar solvent like diethyl ether.[2]

-

Collect the precipitated white solid by filtration, wash with the non-polar solvent, and dry under vacuum.

Method 2: Esterification using Thionyl Chloride

This method generates hydrogen chloride in situ from the reaction of thionyl chloride with ethanol, which can be more convenient and safer than handling HCl gas directly.

Experimental Protocol:

-

Cool anhydrous ethanol to 0°C in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Slowly add thionyl chloride dropwise to the cold ethanol. This reaction is highly exothermic and generates sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

-

After the addition of thionyl chloride is complete, add L-proline to the solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (e.g., 9 hours) to ensure complete conversion.[3]

-

After cooling, evaporate the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to remove excess reagents and byproducts, resulting in the precipitation of the desired product.[3]

-

Isolate the white solid by filtration, wash with diethyl ether, and dry.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses.

| Method | Starting Material | Reagents | Reaction Time | Yield | Purity | Reference |

| HCl Gas | L-Proline | Anhydrous Ethanol, HCl gas | 1 hour (reflux) | 100% | Oily product | [1] |

| Thionyl Chloride | L-Proline | Anhydrous Methanol, Thionyl Chloride | 9 hours (reflux) | Not specified | Crystalline solid | [3] |

| Thionyl Chloride | L-Proline | Benzyl Alcohol, Thionyl Chloride | 48 hours (0°C to RT) | 93% | White solid | [4] |

Note: The synthesis using benzyl alcohol is analogous to the one with ethanol and is included for yield comparison.

Reaction Mechanism

The underlying chemical transformation for both methods is the acid-catalyzed Fischer esterification. The mechanism is illustrated below.

Caption: Mechanism of Fischer Esterification of L-Proline.

Applications in Further Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of certain dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. A general representation of its utility is shown below.

Caption: Exemplary synthetic utility of the title compound.

Conclusion

The synthesis of this compound is a well-established process, with the Fischer esterification of L-proline being the most efficient and widely used method. The choice between using hydrogen chloride gas and thionyl chloride as the acid catalyst often depends on the available laboratory infrastructure and safety considerations. Both methods can provide high yields of the desired product. The resulting hydrochloride salt is a stable, crystalline solid, making it an ideal chiral building block for a variety of applications in pharmaceutical and chemical research.

References

(S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: A Chiral Scaffold for Targeted Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a pivotal chiral building block in the synthesis of a diverse range of pharmaceuticals. As a derivative of the amino acid L-proline, its stereochemically defined structure is instrumental in creating enantiomerically pure drugs, where specific three-dimensional orientations are critical for therapeutic efficacy and safety. This guide delves into the role of this compound as a synthetic intermediate and explores the mechanisms of action of key therapeutic agents derived from the pyrrolidine scaffold, namely the angiotensin-converting enzyme (ACE) inhibitor Captopril and the carbapenem antibiotic Ertapenem.

While this compound does not possess a direct mechanism of action as a therapeutic agent itself, its significance lies in providing the foundational chiral structure for active pharmaceutical ingredients (APIs). The pyrrolidine ring system is a common motif in numerous bioactive molecules, contributing to their conformational rigidity and specific interactions with biological targets.

Captopril: An Archetypal ACE Inhibitor for Cardiovascular Disease

Captopril, the first orally active ACE inhibitor, revolutionized the treatment of hypertension and heart failure. Its synthesis, while not directly from the ethyl ester, relies on the chiral backbone of L-proline, a closely related precursor.

Mechanism of Action

Captopril's primary mechanism of action is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance.

1.1.1. Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2] Angiotensin II exerts its effects by binding to AT1 receptors, leading to:

-

Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[2]

-

Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[2]

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release, contributing to increased heart rate and vasoconstriction.

By inhibiting ACE, captopril reduces the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2] Captopril also inhibits the degradation of bradykinin, a potent vasodilator, further contributing to its antihypertensive effect.[1]

1.1.2. ACE-Dependent Intracellular Signaling

Recent studies have revealed that the binding of ACE inhibitors like captopril to ACE can trigger intracellular signaling pathways independent of the enzyme's catalytic activity.[3][4][5] This includes the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2).[3][4] This signaling cascade may contribute to the long-term beneficial effects of ACE inhibitors beyond blood pressure control, potentially influencing processes like inflammation and cell growth.[3]

Quantitative Data: In Vitro Potency of Captopril

The inhibitory potency of captopril against ACE is quantified by its half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 (nM) | Reference |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 1.7 - 23 | [6] |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 6 | [7] |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 20 | [8] |

| Captopril | Angiotensin-Converting Enzyme (ACE) | 1.9 ± 0.2 (Plasma), 2.3 ± 0.3 (Lung), 2.5 ± 0.3 (Heart), 3.1 ± 0.4 (Renal Cortex), 2.8 ± 0.3 (Renal Medulla) | [9] |

Experimental Protocol: In Vitro ACE Inhibition Assay

A common method to determine the ACE inhibitory activity of compounds like captopril involves a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).[10][11][12]

Principle: ACE cleaves HHL to form hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by its absorbance at 228 nm after extraction.[10][12]

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., borate buffer, pH 8.3), the ACE enzyme, and the test inhibitor (captopril) at various concentrations.[9][12]

-

Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.[9][12]

-

Reaction Initiation: The reaction is initiated by adding the HHL substrate.[9][12]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).[9][10][12]

-

Reaction Termination: The reaction is stopped by adding a strong acid, such as hydrochloric acid (HCl).[9][10]

-

Extraction: The hippuric acid produced is extracted into an organic solvent, typically ethyl acetate.[9][10][12]

-

Quantification: The absorbance of the extracted hippuric acid is measured using a UV-Vis spectrophotometer at 228 nm.[10][12]

-

IC50 Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[6][9]

Visualizations

Caption: Captopril's mechanism via RAAS inhibition.

Caption: Workflow for ACE inhibition assay.

Ertapenem: A Broad-Spectrum Carbapenem Antibiotic

Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. The pyrrolidine ring is a key structural feature of ertapenem.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14][15][16] This process is crucial for bacterial viability, as the cell wall maintains the cell's structural integrity and protects it from osmotic stress.

2.1.1. Inhibition of Peptidoglycan Synthesis

The primary target of ertapenem is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[13][14][15][17] PBPs are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands. This cross-linking provides the necessary rigidity to the cell wall.

Ertapenem, being a beta-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBPs. It forms a stable, covalent acyl-enzyme intermediate with the PBP, effectively inactivating the enzyme.[16] This inhibition of PBP activity disrupts cell wall synthesis, leading to the formation of a defective cell wall that cannot withstand the internal osmotic pressure. Consequently, the bacterial cell undergoes lysis and death.[13][15][16] In Escherichia coli, ertapenem has a strong affinity for PBPs 2 and 3.[17]

Quantitative Data: In Vitro Activity of Ertapenem

The in vitro activity of ertapenem is determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli (ESBL-producing) | 0.12 | 0.5 | [18] |

| Klebsiella pneumoniae (ESBL-producing) | 0.12 | 1 | [18] |

| Enterobacter cloacae | ≤0.06 | 0.25 | [19] |

| Streptococcus pneumoniae | ≤0.015 | 0.015 | [20] |

| Haemophilus influenzae | ≤0.015 | 0.03 | [20] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[21]

Principle: A standardized inoculum of a bacterium is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.[21]

Procedure:

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of ertapenem are prepared in a cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[21]

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the ertapenem dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of ertapenem at which there is no visible growth.

Visualizations

Caption: Ertapenem's inhibition of cell wall synthesis.

Caption: Workflow for MIC determination.

References

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Captopril? [synapse.patsnap.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. etflin.com [etflin.com]

- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 14. youtube.com [youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. Ertapenem - Wikipedia [en.wikipedia.org]

- 17. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Ertapenem Resistance among Extended-Spectrum-β-Lactamase-Producing Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ihma.com [ihma.com]

- 20. [In vitro activity of ertapenem against clinical bacterial isolates in 69 Spanish medical centers (E-test study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Spectroscopic Profile of (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride (C₇H₁₄ClNO₂; Molecular Weight: 179.65 g/mol ). Due to the limited availability of directly published spectra for this specific salt, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogs, including the corresponding free base. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the analysis of its structural features and comparison with spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 (broad s) | Singlet (broad) | 1H | NH ₂⁺ |

| ~9.5 (broad s) | Singlet (broad) | 1H | NH ₂⁺ |

| ~4.6 (dd) | Doublet of doublets | 1H | CH -COO |

| 4.25 (q) | Quartet | 2H | O-CH ₂-CH₃ |

| ~3.4 (m) | Multiplet | 2H | N-CH ₂ (ring) |

| ~2.4 (m) | Multiplet | 1H | CH ₂ (ring) |

| ~2.1 (m) | Multiplet | 3H | CH ₂ (ring) |

| 1.30 (t) | Triplet | 3H | O-CH₂-CH ₃ |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). The broad signals for the N-H protons are due to proton exchange and quadrupolar effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester) |

| ~63 | O-C H₂-CH₃ |

| ~60 | C H-COO |

| ~47 | N-C H₂ (ring) |

| ~30 | C H₂ (ring) |

| ~25 | C H₂ (ring) |

| ~14 | O-CH₂-C H₃ |

Solvent: D₂O or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong, broad | N-H⁺ stretching (from hydrochloride) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1200 | Strong | C-O stretching (ester) |

| ~1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 144.11 | [M+H]⁺ of the free base (C₇H₁₄NO₂) |

| 143.10 | [M]⁺ of the free base (C₇H₁₃NO₂) |

| 70.06 | Fragment ion: [C₄H₈N]⁺ (pyrrolidinyl cation) |

The mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will likely dissociate in the ion source.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of an appropriate internal standard if quantitative analysis is required. For D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used. For DMSO-d₆, TMS (tetramethylsilane) can be used, although the solvent peak itself is often used as a reference.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan from m/z 50 to at least m/z 200 to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

A Technical Guide to (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride: A Key Chiral Building Block in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a pivotal chiral intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, structural information, detailed synthesis protocols, and its application in the synthesis of therapeutic agents.

Core Compound Information

This compound, also known as ethyl L-prolinate hydrochloride, is a derivative of the naturally occurring amino acid L-proline. Its stereochemical integrity makes it a valuable starting material for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry.

Chemical Structure:

-

IUPAC Name: (2S)-ethyl pyrrolidine-2-carboxylate;hydrochloride

-

Molecular Formula: C₇H₁₄ClNO₂

-

Molecular Weight: 179.65 g/mol

-

CAS Number: 33305-75-8

The structure consists of a five-membered pyrrolidine ring with an ethyl ester functional group at the C-2 position in the (S) configuration. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below. This data is essential for its characterization and quality control in research and manufacturing settings.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.65 g/mol |

| CAS Number | 33305-75-8 |

| Purity | ≥98% |

| Solubility | Soluble in water and alcohols |

| Analytical Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 10.57, 8.92 (br, 2H, NH₂); 4.42 (m, 1H, CH); 4.24 (q, J=5.87 Hz, 2H, OCH₂); 3.50 (m, 2H, NCH₂); 2.40, 2.10 (m, 4H, CH₂); 1.27 (t, J=5.87 Hz, 3H, OCH₂CH₃) ppm.[1] |

| ¹³C NMR (CDCl₃) | δ 169.3 (C=O); 59.2 (CH); 53.6 (OCH₂); 46.0 (NCH₂); 28.7, 23.6 (CH₂); 14.1 (CH₃) ppm. |

| Infrared (IR) | 3115 cm⁻¹ (N-H stretch), 3021 cm⁻¹ (N-H stretch), 1755 cm⁻¹ (C=O stretch).[1] |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Fischer esterification of L-proline. This method involves the reaction of L-proline with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride gas or thionyl chloride.

Synthesis of this compound via Fischer Esterification:

Materials:

-

L-proline

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Diethyl ether (Et₂O)

Procedure:

-

A suspension of L-proline in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath, and thionyl chloride is added dropwise with vigorous stirring. Alternatively, dry hydrogen chloride gas is bubbled through the suspension.[2]

-

After the addition of the acid catalyst is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the this compound as a white solid.[2]

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Application in Drug Synthesis: Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are widely used to treat hypertension and congestive heart failure. The pyrrolidine scaffold of the molecule mimics the C-terminal proline residue of ACE substrates, leading to potent and specific inhibition.

A prominent example of its application is in the synthesis of Enalapril. The proline moiety, derived from (S)-Ethyl pyrrolidine-2-carboxylate, is a key structural feature responsible for the drug's efficacy.

The following diagram illustrates the logical workflow for the synthesis of Enalapril, highlighting the incorporation of the L-alanyl-L-proline dipeptide, which is synthesized from L-proline derivatives.

Conclusion

This compound is a versatile and indispensable chiral building block in modern drug discovery and development. Its well-defined stereochemistry and reactivity make it an ideal starting material for the synthesis of a wide range of biologically active molecules, particularly ACE inhibitors. The synthetic protocols and analytical data provided in this guide are intended to support researchers in the efficient and effective utilization of this important chemical entity.

References

Navigating the Safety Profile of (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development, requires careful handling and a thorough understanding of its safety profile. This technical guide provides a comprehensive overview of its material safety data, compiled from available information, to ensure safe laboratory practices and risk mitigation.

Chemical Identification and Physical Properties

This compound, with the CAS number 33305-75-8, is the hydrochloride salt of the ethyl ester of the naturally occurring amino acid, L-proline. The hydrochloride form generally enhances the compound's stability and solubility in aqueous media.[1] While specific quantitative physical properties like a precise melting or boiling point are not consistently reported across public safety documents, some general characteristics are known.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | L-Proline ethyl ester hydrochloride, H-Pro-OEt HCl | [2][3] |

| CAS Number | 33305-75-8 | [2][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][4] |

| Molecular Weight | 179.65 g/mol | [3][4] |

| Physical Form | Liquid, Solid, or Semi-solid | [1] |

| Purity | Typically ≥97% | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

Note: The classification for eye damage/irritation varies slightly between suppliers, with some indicating "serious eye damage" (Category 1) and others "serious eye irritation" (Category 2). Prudence dictates handling it as a substance with the potential for severe eye injury.

GHS Pictograms:

-

Health Hazard: For respiratory irritation.

-

Corrosion: For serious eye damage.

-

Exclamation Mark: For oral toxicity, skin irritation, and eye irritation.

Signal Word: Danger or Warning

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[4]

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements (P-phrases):

A comprehensive set of precautionary statements is advised for handling this compound:

| Category | P-phrases |

| Prevention | P261, P264, P270, P271, P280 |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362+P364 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

Toxicological Information

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are recommended procedures based on the known hazards.

4.1. Personal Protective Equipment (PPE)

A visual guide to the necessary PPE for handling this substance is provided below.

Caption: Required PPE for handling the compound.

4.2. Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

-

Eye Wash Station and Safety Shower: These emergency facilities should be readily accessible in the immediate work area.

4.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[1] The compound should be stored under an inert atmosphere.

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial. The following flowchart outlines the appropriate first aid measures.

Caption: First aid measures for exposure.

Specific First Aid Measures:

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

After Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5]

-

After Eye Contact: Rinse with pure water for at least 15 minutes. Immediately consult a doctor.[5]

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Fire-Fighting and Accidental Release Measures

6.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: The thermal decomposition of this compound may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.2. Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (see Section 4.1). Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Avoid moisture and exposure to strong oxidizing agents.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).

Conclusion

This compound is a valuable chemical intermediate that poses moderate health hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system, with the potential for serious eye damage. A comprehensive understanding and implementation of the safety precautions outlined in this guide are essential for its safe handling in a research and development setting. Always consult the most recent Safety Data Sheet from your supplier before use and ensure that all personnel are trained on the potential hazards and emergency procedures.

References

The Pivotal Role of Pyrrolidine-Based Organocatalysts: A Technical Guide Focused on (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of pyrrolidine-based organocatalysts, with a specific focus on (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride. While the parent compound, L-proline ((S)-pyrrolidine-2-carboxylic acid), is a cornerstone of organocatalysis, this whitepaper will delve into its mechanisms of action and provide a theoretical framework for understanding how modifications, such as esterification to its ethyl ester hydrochloride salt, can influence catalytic performance.

Introduction to Pyrrolidine-Based Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. Among the diverse array of organocatalysts, the naturally occurring amino acid L-proline has garnered significant attention for its ability to catalyze a wide range of asymmetric transformations with high enantioselectivity.[1][2] Its rigid pyrrolidine scaffold provides a well-defined chiral environment, while its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), is key to its catalytic prowess.[1][2]

This compound is a derivative of L-proline where the carboxylic acid is converted to an ethyl ester and the amine is in its hydrochloride salt form. While L-proline's catalytic activity is extensively documented, the direct application of its ethyl ester hydrochloride as a primary organocatalyst is not widely reported in the scientific literature. This guide will, therefore, establish a strong foundation in L-proline catalysis to infer the potential role and behavior of its ethyl ester derivative.

Core Reaction Mechanisms in Proline Catalysis

L-proline and its derivatives catalyze reactions primarily through two key mechanistic pathways: enamine and iminium ion catalysis. The bifunctional nature of L-proline, with its secondary amine and carboxylic acid, is crucial in these cycles.[3][4]

Enamine Catalysis

In enamine catalysis, the secondary amine of proline reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[3][5] The carboxylic acid group plays a critical role by acting as a general acid-base catalyst, facilitating both the formation of the enamine and the subsequent stereoselective attack on an electrophile.[4][6] This pathway is central to reactions like the aldol, Mannich, and Michael additions.

Iminium Ion Catalysis

In this pathway, the secondary amine of proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack at the β-position. The carboxylic acid group is again crucial for stereocontrol, directing the incoming nucleophile to one face of the molecule.

References

- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Revolution: A Technical Guide to the Discovery and History of Proline Ester Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of asymmetric organocatalysis marked a paradigm shift in synthetic chemistry, offering a powerful alternative to traditional metal- and enzyme-based catalysts. At the heart of this revolution lies a deceptively simple molecule: the amino acid proline. This technical guide provides an in-depth exploration of the discovery and history of proline and its derivatives as catalysts, with a focus on the seminal reactions that established this field. We will delve into the key experimental protocols, quantitative data, and mechanistic underpinnings that have made proline a cornerstone of modern asymmetric synthesis.

The Dawn of an Idea: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The story of proline catalysis begins in the early 1970s, long before the term "organocatalysis" was widely adopted. Researchers at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) independently discovered that L-proline could catalyze an intramolecular aldol reaction to produce the Wieland-Miescher ketone and related structures with high enantioselectivity.[1][2] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a landmark achievement in asymmetric synthesis.[1]

Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3 mol%) | DMF | 20 | 100 | 93.5 | [2] |

Experimental Protocols

Original Hajos-Parrish Procedure for the Intramolecular Aldol Reaction: [3]

A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.1 mmol) in dimethylformamide (DMF, 20 mL) was treated with (S)-(-)-proline (17.6 mg, 0.15 mmol, 3 mol %) at ambient temperature. The reaction mixture was stirred for 20 hours. The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product. Purification by chromatography afforded the desired bicyclic ketol.

A Renaissance in the New Millennium: The List-Barbas-MacMillan Revolution

For nearly three decades, the significance of the HPESW reaction remained largely underappreciated. The field of asymmetric catalysis was dominated by metal complexes and enzymes. However, in 2000, the landscape of organic synthesis was irrevocably changed by the back-to-back publications from the laboratories of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan.

List and Barbas reported the first proline-catalyzed intermolecular direct asymmetric aldol reaction, demonstrating that proline could effectively catalyze the reaction between acetone and various aldehydes.[4] This discovery was pivotal as it expanded the scope of proline catalysis beyond intramolecular reactions.

Quantitative Data for the List-Barbas Intermolecular Aldol Reaction

| Entry | Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Acetone | (S)-Proline (30 mol%) | DMSO | 4 | 68 | 76 | [4] |

| 2 | Isovaleraldehyde | Acetone | (S)-Proline (30 mol%) | DMSO | 24 | 97 | 96 | [4] |

| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (20 mol%) | DMSO | 48 | 99 | 94 | [5] |

| 4 | Benzaldehyde | Cyclohexanone | (S)-Proline (20 mol%) | DMSO | 72 | 81 | 96 | [5] |

Experimental Protocols

General Procedure for the List-Barbas Proline-Catalyzed Intermolecular Aldol Reaction: [4]

To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 4 mL) was added the ketone (e.g., acetone, 1 mL) and (S)-proline (0.3 mmol, 30 mol%). The reaction mixture was stirred at room temperature for the indicated time. The reaction was then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the aldol product.

Expanding the Toolkit: Proline-Catalyzed Mannich and Michael Reactions

The discovery of the proline-catalyzed aldol reaction opened the floodgates for the development of other organocatalytic transformations. It was soon demonstrated that proline and its derivatives could also effectively catalyze Mannich and Michael reactions, further solidifying the importance of this humble amino acid in asymmetric synthesis.

Proline-Catalyzed Mannich Reaction

The proline-catalyzed Mannich reaction provides a direct and efficient route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

Quantitative Data for the Proline-Catalyzed Three-Component Mannich Reaction

| Entry | Aldehyde | Ketone | Amine | Catalyst | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | Formaldehyde | Acetone | p-Anisidine | (S)-Proline (20 mol%) | 12 | 50 | - | 94 | [6][7] |

| 2 | Isobutyraldehyde | Acetone | p-Anisidine | (S)-Proline (20 mol%) | 16 | 78 | >95:5 | 96 | [6][7] |

| 3 | Benzaldehyde | Acetone | p-Anisidine | (S)-Proline (20 mol%) | 12 | 65 | >95:5 | 99 | [6][7] |

Experimental Protocols

General Three-Component Proline-Catalyzed Mannich Reaction: [6]

To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a mixture of DMSO and the ketone (e.g., 4:1, 10 mL total) is added (S)-proline (0.1-0.2 mmol, 10-20 mol%). The resulting mixture is stirred vigorously at room temperature for 3-48 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.

Proline-Catalyzed Michael Addition

Proline and its derivatives have also been successfully employed as catalysts for the asymmetric Michael addition of carbonyl compounds to nitroolefins and other Michael acceptors, providing access to enantioenriched γ-nitro ketones and related structures.

Quantitative Data for the Proline-Catalyzed Michael Addition to Nitroolefins

| Entry | Ketone | Nitroolefin | Catalyst | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | (S)-Proline (35 mol%) | 120 | 95 | 95:5 | 20 | [8] |

| 2 | Acetone | trans-β-Nitrostyrene | (S)-Proline (15 mol%) | 24 | 85 | - | 25 | [8] |

| 3 | Cyclohexanone | trans-β-Nitrostyrene | 3-Decyl-β-proline (1 mol%) | 20 | 65 | 96:4 | - | [9] |

Experimental Protocols

General Procedure for Proline-Catalyzed Michael Addition of Ketones to Nitroolefins:

A suspension of (S)-proline (17 mg, 0.15 mmol, 15 mol%) and the nitroolefin (1 mmol) in 8 mL of DMSO and 2 mL of the ketone was stirred at room temperature for 2–24 hours. Ethyl acetate (10 mL) and saturated NH₄Cl solution (10 mL) were added, and the aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography.

Mechanistic Insights: The Catalytic Cycles of Proline

The catalytic prowess of proline stems from its ability to form two key reactive intermediates: enamines and iminium ions. The secondary amine of proline reacts with a carbonyl donor (a ketone or aldehyde) to form a nucleophilic enamine, or with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. These intermediates then participate in the carbon-carbon bond-forming step, with the chirality of the proline catalyst directing the stereochemical outcome of the reaction.

Enamine Catalysis in the Proline-Catalyzed Aldol Reaction

Caption: Catalytic cycle of the proline-catalyzed aldol reaction via enamine catalysis.

Iminium Catalysis

While the aldol, Mannich, and Michael additions of carbonyl donors proceed through an enamine intermediate, proline can also activate α,β-unsaturated carbonyl compounds towards nucleophilic attack via the formation of an iminium ion. This mode of activation is crucial for reactions such as the Diels-Alder reaction.

Caption: General catalytic cycle for proline-catalyzed reactions via iminium ion formation.

Conclusion

The discovery and development of proline ester catalysts represent a true triumph of chemical ingenuity. From the pioneering, yet initially overlooked, work on the Hajos-Parrish-Eder-Sauer-Wiechert reaction to the explosive resurgence of interest in the early 2000s, proline has proven to be a remarkably versatile and powerful catalyst. Its low cost, ready availability in both enantiomeric forms, and environmentally benign nature have cemented its place in the toolkit of synthetic chemists. The mechanistic understanding of enamine and iminium catalysis has not only rationalized the success of proline but has also paved the way for the design of a new generation of even more efficient and selective organocatalysts. The legacy of proline continues to inspire innovation in asymmetric synthesis, with profound implications for the development of new pharmaceuticals and other complex chiral molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. dobroka.hu [dobroka.hu]

- 4. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Chiral Pyrrolidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[1][4] When chirality is introduced, the spatial arrangement of substituents on the pyrrolidine ring can drastically alter a compound's pharmacological and pharmacokinetic profiles.[5][6]

This technical guide provides an in-depth analysis of the core physicochemical properties of chiral pyrrolidine derivatives—lipophilicity, aqueous solubility, and ionization state (pKa)—that are critical for successful drug development. Understanding and optimizing these characteristics at an early stage is crucial for reducing attrition rates and designing effective therapeutic agents with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[7][8]

The Role of Physicochemical Properties in Drug Development

The journey of a drug from administration to its target is governed by its physicochemical properties. These characteristics determine its ability to dissolve, cross biological membranes, and resist metabolic breakdown.

Core Physicochemical Characteristics

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross cell membranes.[9] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

-

High Lipophilicity : Can lead to increased membrane permeability and target binding but may also result in poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

-

Low Lipophilicity : Often associated with good aqueous solubility but may hinder the molecule's ability to cross lipid bilayers, limiting absorption and brain penetration.

The non-planar nature of the pyrrolidine scaffold allows for the strategic placement of substituents to fine-tune lipophilicity.[1]

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body. Poor solubility is a major hurdle in drug development. The ionization state of a molecule, governed by its pKa and the pH of the environment, significantly impacts its solubility.[8][10]

Ionization Constant (pKa)

Most drugs are weak acids or bases. The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[8] The pyrrolidine nitrogen is basic, with the pKa of the parent compound's conjugate acid being approximately 11.3.[11][12]

-

Ionization State : Affects solubility, permeability, and potential for drug-drug interactions.[8]

-

Modulation : The basicity of the pyrrolidine nitrogen can be modulated by substituents, which has a strong effect on its pKa and, consequently, its behavior in physiological environments.[1]

Quantitative Physicochemical Data of Select Chiral Pyrrolidine Derivatives

The following table summarizes key physicochemical and pharmacological data for representative chiral pyrrolidine derivatives from the literature. This data illustrates the diversity and tunability of the scaffold.

| Compound Class/Name | Target | Key Physicochemical Data | Pharmacological Activity | Reference(s) |

| CXCR4 Antagonist (Compound 46) | CXCR4 | MW: 367, logD7.4: 1.12, pKa: 8.2 | Binding IC50: 79 nM; Ca2+ flux IC50: 0.25 nM | [13],[14] |

| nNOS Inhibitor (Compound 1b) | Neuronal Nitric Oxide Synthase (nNOS) | [α]20D +6.25 (c 4, MeOH) | Potent and selective nNOS inhibition | [15] |

| CK1 Inhibitors (11a-b) | Casein Kinase 1 (CK1) | Low cLogP values (< 3) reported for similar series | Selective for CK1 against a panel of 320 kinases | [1] |

| Pyrrolidine-2,5-dione (69k) | Anticonvulsant Target | Benzhydryl or sec-butyl group at position 3 | ED50: 80.38 mg/kg (MES test) | [1] |

Note: Comprehensive, directly comparable datasets are sparse in the public domain. Data is synthesized from individual studies.

Experimental Protocols for Physicochemical Characterization

Accurate measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and predictive models.[7][16]

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This is the traditional and most reliable method for logP determination.[10]

Methodology:

-

Preparation : Prepare a stock solution of the chiral pyrrolidine derivative in a suitable solvent. Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) and n-octanol, mutually saturated by shaking together for 24 hours and allowing the phases to separate.

-

Partitioning : Add a small aliquot of the stock solution to a known volume of the pre-saturated buffer. Add an equal volume of pre-saturated n-octanol.

-

Equilibration : Vigorously shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

-

Quantification : Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation : Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Protocol 2: Determination of pKa by Potentiometric Titration

This method involves titrating the compound with a strong acid or base and monitoring the pH.[10]

Methodology:

-

Solution Preparation : Accurately weigh the chiral pyrrolidine derivative and dissolve it in a suitable solvent (e.g., water, methanol/water mixture).

-

Titration Setup : Place the solution in a thermostatted vessel. Calibrate a pH electrode and place it in the solution.

-

Titration : Add a standardized solution of a strong acid (e.g., HCl) in precise, small increments using an automated burette.

-

Data Recording : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve. The peak of the first derivative curve corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point.

Case Study: Modulation of the CXCR4 Signaling Pathway

Chiral pyrrolidine derivatives have been developed as potent antagonists of the CXCR4 chemokine receptor, a key target in cancer metastasis and inflammation.[13][17] The binding of the natural ligand, CXCL12, to CXCR4 initiates a cascade of intracellular signaling. A chiral pyrrolidine-based antagonist can competitively block this interaction.

The physicochemical properties of such an antagonist are paramount. It must have sufficient solubility to be administered, the correct lipophilicity to reach the receptor in its membrane environment, and an appropriate ionization state to engage in the necessary binding interactions (e.g., salt bridges) with the receptor.

Conclusion

Chiral pyrrolidine derivatives are a cornerstone of modern drug discovery, offering a versatile and sterically defined scaffold.[5][18] A thorough understanding and empirical measurement of their core physicochemical characteristics—lipophilicity, solubility, and pKa—are not merely academic exercises. They are critical, data-driven steps in the rational design of new medicines. By carefully tuning these properties, researchers can optimize a molecule's ADME profile, enhance its efficacy, and ultimately increase its probability of success as a therapeutic agent.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 10. ajptonline.com [ajptonline.com]

- 11. scispace.com [scispace.com]

- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 13. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride as a chiral building block

An In-depth Technical Guide to (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Building Blocks in Drug Discovery

In modern pharmaceutical development, the synthesis of enantiomerically pure compounds is of paramount importance, as the stereochemistry of a drug molecule dictates its biological activity, efficacy, and safety profile.[1] Chiral building blocks are optically pure molecules that serve as starting materials for the synthesis of more complex chiral compounds, enabling the efficient construction of stereochemically defined pharmaceuticals.[][3] The use of these building blocks is crucial because biological targets, such as enzymes and receptors, are inherently chiral, and their interactions with drug molecules require a precise stereochemical match.[]

Among the vast array of available chiral intermediates, this compound, a derivative of the natural amino acid L-proline, has emerged as a versatile and valuable scaffold.[4][5] Its rigid five-membered ring and defined stereocenter at the 2-position make it an ideal starting point for introducing specific spatial arrangements into target molecules.[5] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data, to assist researchers in leveraging this key intermediate for drug discovery and development.

Physicochemical and Structural Properties

This compound is typically a white to off-white solid.[6][7] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for various laboratory applications.[7][8]

| Property | Value | Source(s) |

| IUPAC Name | (S)-Ethyl pyrrolidine-2-carboxylate;hydrochloride | [9] |

| Synonyms | ethyl L-prolinate hydrochloride, Pro-OEt HCl | [6] |

| CAS Number | 33305-75-8 | [9] |

| Molecular Formula | C₇H₁₄ClNO₂ | [9] |

| Molecular Weight | 179.65 g/mol | [9] |

| Appearance | White to off-white solid/powder | [6][7][10] |

| Purity | ≥97% | [9][10] |

| Storage | Inert atmosphere, Room Temperature | [11] |

Synthesis of this compound

The most common and straightforward synthesis of this chiral building block involves the direct esterification of its parent amino acid, (S)-proline.

General Synthetic Pathway

The synthesis is typically achieved through a Fischer esterification reaction. (S)-proline is reacted with ethanol in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or gaseous hydrogen chloride (HCl). The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by ethanol. The subsequent formation of the hydrochloride salt is often accomplished by introducing HCl gas or using a solution of HCl in an organic solvent.

Caption: General synthesis of (S)-Ethyl pyrrolidine-2-carboxylate HCl.

Detailed Experimental Protocol: Esterification of (S)-Proline

This protocol describes a standard laboratory procedure for the synthesis of this compound from (S)-proline.

Materials:

-

(S)-Proline

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend (S)-proline (11.5 g, 0.1 mol) in absolute ethanol (100 mL).

-

Addition of Catalyst: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess ethanol and thionyl chloride. This will yield a viscous oil or a semi-solid residue.

-

Purification: Add diethyl ether (100 mL) to the residue and stir vigorously. The hydrochloride salt will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with two portions of cold diethyl ether (2x 30 mL).

-

Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.

Applications in Pharmaceutical Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5] this compound serves as a key intermediate for introducing this valuable pharmacophore.

Key Therapeutic Areas:

-

Antihypertensives (ACE Inhibitors): This building block is famously used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4][12] The pyrrolidine ring mimics the proline residue of natural ACE substrates, leading to potent inhibition.[13] Drugs like Captopril, Enalapril, and Ramipril are derived from proline or its analogues.[4][14][15]

-

Antivirals: It is a precursor for synthesizing peptidomimetic compounds that target viral proteases, crucial for viral replication.[8]

-